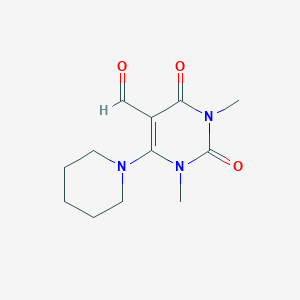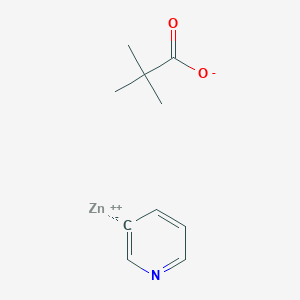
(Pirimidin-3-il)zinc pivalato (1.07 mmol/g)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-yl)zinc pivalate (1.07 mmol/g) is a chemical compound with the molecular formula C10H13NO2Zn and a molecular weight of 244.6 g/mol . It is a zinc-based organometallic reagent commonly used in organic synthesis and catalysis.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Pyridin-3-yl)zinc pivalate is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and as a catalyst in various organic transformations.
Biology
In biological research, (Pyridin-3-yl)zinc pivalate is used to study the interactions between zinc-containing compounds and biological molecules. It helps in understanding the role of zinc in enzymatic reactions and cellular processes.
Medicine
It is being explored for its ability to modulate biological pathways and target specific enzymes.
Industry
In the industrial sector, (Pyridin-3-yl)zinc pivalate is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst and reagent in various chemical processes makes it valuable for large-scale manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)zinc pivalate typically involves the reaction of pyridine-3-boronic acid with zinc pivalate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of (Pyridin-3-yl)zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(Pyridin-3-yl)zinc pivalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form pyridine-3-methanol.
Substitution: The zinc atom can be substituted with other metal atoms or groups, leading to the formation of different organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with (Pyridin-3-yl)zinc pivalate include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving (Pyridin-3-yl)zinc pivalate include pyridine derivatives, such as pyridine-3-carboxylic acid and pyridine-3-methanol, as well as various substituted organometallic compounds .
Mecanismo De Acción
The mechanism of action of (Pyridin-3-yl)zinc pivalate involves its ability to donate or accept electrons during chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The compound can interact with various molecular targets, including enzymes and receptors, to modulate their activity and influence biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (Pyridin-2-yl)zinc pivalate
- (Pyridin-4-yl)zinc pivalate
- (Pyridin-3-yl)zinc acetate
Uniqueness
Compared to similar compounds, (Pyridin-3-yl)zinc pivalate exhibits unique reactivity and selectivity in chemical reactions. Its specific structure allows for distinct interactions with reagents and catalysts, making it a valuable tool in organic synthesis and catalysis .
Propiedades
IUPAC Name |
zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.C5H10O2.Zn/c1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYGGRRFLTIBJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=C[C-]=CN=C1.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


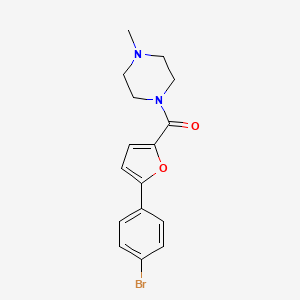

![(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2592694.png)
![N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2592695.png)
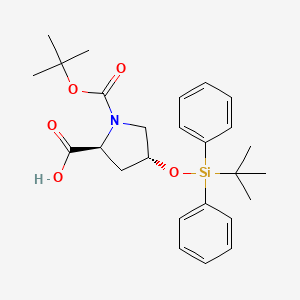
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592700.png)
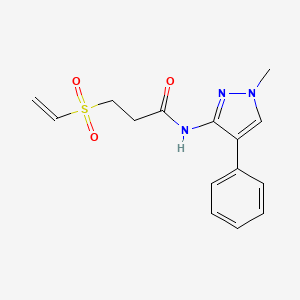
![N-(2,4-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592702.png)
![2-Chloro-N-{[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]methyl}-N-ethylacetamide](/img/structure/B2592703.png)
![3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2592704.png)
![1-Azaspiro[3.3]heptan-2-one](/img/structure/B2592706.png)
